molecular formula C12H15NO3 B2551659 4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone CAS No. 1228652-20-7

4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone

Cat. No.: B2551659
CAS No.: 1228652-20-7
M. Wt: 221.256
InChI Key: MYNIIYFLSAWTBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2-pyridinecarboxaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.

    Substitution: The methoxy group on the pyridyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridyl derivatives.

Scientific Research Applications

4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-(2-pyridyl)cyclohexanone: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-Hydroxy-4-(3-methoxy-2-pyridyl)cyclohexanone: Similar structure but with a different substitution pattern on the pyridyl ring.

Uniqueness

4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone is unique due to the specific positioning of the methoxy group on the pyridyl ring, which can influence its chemical reactivity and biological interactions. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific research applications.

Properties

IUPAC Name

4-hydroxy-4-(5-methoxypyridin-2-yl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-10-2-3-11(13-8-10)12(15)6-4-9(14)5-7-12/h2-3,8,15H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNIIYFLSAWTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2(CCC(=O)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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